molecular formula C19H16N4O3S B2700652 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide CAS No. 396720-63-1

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B2700652
CAS No.: 396720-63-1
M. Wt: 380.42
InChI Key: YRPCHQVHVAFROF-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound with a molecular formula of C19H16N4O3S

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-4-2-3-5-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPCHQVHVAFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and may require catalysts or reagents such as acetyl chloride or benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of microwave irradiation has been reported to ensure shorter reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide stands out due to its potent antiproliferative, antileishmanial, and antimalarial activities. Its unique combination of functional groups and the ability to interact with multiple molecular targets make it a versatile compound for various scientific and industrial applications .

Biological Activity

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique chemical structure has garnered attention for potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound can be described by its IUPAC name: 2-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide . Its structure features a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety and a methylphenyl substituent. The molecular formula is C20_{20}H18_{18}N4_4O3_3S.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under specific conditions.
  • Introduction of the Nitrobenzamide Group : Achieved via nitration reactions.
  • Addition of the Methylphenyl Substituent : Often through Suzuki cross-coupling reactions.

Antiproliferative Activity

Research indicates that compounds within the thienopyrazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar thienopyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.

CompoundCell LineIC50_{50} (µM)Mechanism
Thienopyrazole Derivative AHeLa15Induces apoptosis through ROS generation
Thienopyrazole Derivative BMCF-710Inhibits cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Antimalarial Activity : A study evaluated the efficacy of thienopyrazole derivatives against Plasmodium falciparum, demonstrating an IC50_{50} value below 10 µM for certain analogs. The compounds were found to inhibit key plasmodial kinases, which are critical for parasite survival.
    • Key Findings : The structural modifications significantly enhanced potency against resistant strains.
  • Antileishmanial Activity : Another case study focused on the interaction of similar compounds with Leishmania species. The results indicated that these compounds could disrupt redox homeostasis in parasites leading to increased ROS levels and subsequent cell death.
    • Experimental Setup : In vitro assays were conducted using infected macrophages treated with varying concentrations of the compound.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to cytotoxic effects in both cancerous and microbial cells.
  • Enzyme Inhibition : The compound may act as an allosteric modulator or competitive inhibitor for key enzymes involved in metabolic pathways.

Q & A

What are the recommended synthetic routes for N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide?

Level: Basic
Methodological Answer:
The synthesis typically involves:

Thieno-pyrazole Core Formation : Cyclocondensation of 2-methylphenyl-substituted hydrazines with thiophene-derived ketones under acidic conditions (e.g., HCl/EtOH) to form the thieno[3,4-c]pyrazole scaffold.

Nitrobenzamide Coupling : Introduction of the 4-nitrobenzamide group via nucleophilic acyl substitution using activated 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product.
Key Validation : Intermediate characterization via 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC-MS for molecular ion confirmation .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • NMR Spectroscopy :
    • 1H^1H-NMR: Resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
    • 13C^{13}C-NMR: Confirms carbonyl carbons (δ ~165 ppm) and thieno-pyrazole backbone carbons .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z ~420–450) .
  • X-ray Crystallography : Resolves 3D structure, confirming dihedral angles between the thieno-pyrazole and nitrobenzamide moieties (e.g., angles < 30° for planar alignment) .

How can synthetic yields be optimized for the nitrobenzamide coupling step?

Level: Advanced
Methodological Answer:
Low yields in the coupling step often arise from steric hindrance or poor nucleophilicity. Strategies include:

Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Solvent Optimization : Replace DCM with DMF or THF to improve solubility of intermediates .

Temperature Control : Reflux at 80–100°C for 4–6 hours to drive the reaction to completion .

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